molecular formula C13H18F3N3 B1406261 N,N-Dimethyl-1-(6-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine CAS No. 1707367-75-6

N,N-Dimethyl-1-(6-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine

Cat. No. B1406261
M. Wt: 273.3 g/mol
InChI Key: NAFLRAXVXOSUEU-UHFFFAOYSA-N
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Description

“N,N-Dimethyl-1-(6-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine” is a chemical compound that belongs to the class of compounds known as trifluoromethylpyridines (TFMP). TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . In the case of “N,N-Dimethyl-1-(6-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine”, specific synthesis pathways are not available in the retrieved information.

Scientific Research Applications

Food-borne Amines and Potential Carcinogenic Precursors

Research has delved into the occurrence, biotransformation, and epidemiological significance of carcinogenic N-nitroso compounds in the biosphere, emphasizing the role of naturally occurring amines and amides, including dimethylamine derivatives, as precursors of carcinogenic N-nitroso compounds in vivo. These studies highlight the conversion processes of such amines in foods and their implications in the incidence of human cancer, suggesting a critical examination of dietary amines and amides in cancer research (Lin, 1986).

Recyclable Copper Catalyst Systems for C-N Bond Forming

Copper-mediated systems for C-N bond formation involving aromatic, heterocyclic, and aliphatic amines have been reviewed, focusing on the development of recyclable catalysts. This research underscores the efficiency and commercial potential of these catalyst systems in organic synthesis, reflecting on the advancements in catalyst optimization for enhanced reactivity and sustainability in chemical processes (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013).

Synthesis of N-Heterocycles via Sulfinimines

The use of tert-butanesulfinamide in the asymmetric synthesis of N-heterocycles, including piperidines and pyrrolidines, showcases the compound's significance in the creation of structurally diverse molecules. This review encompasses a decade of research, highlighting the role of sulfinimines in synthesizing natural products and therapeutically relevant compounds, thereby illustrating the broad utility of N,N-dimethyl-piperidin-4-amine derivatives in medicinal chemistry (Philip, Radhika, Saranya, & Anilkumar, 2020).

Role in Acrylic Bone Cements and Toxicity Considerations

A review focusing on tertiary aromatic amines as activators in acrylic resin curing highlights the acceleration effect and potential toxicity concerns related to biomedical applications, such as denture resins or acrylic bone cements. The study delves into the kinetics, mechanisms, and activation energy of the curing reaction, offering insights into optimizing activators for reduced thermal trauma during implantation (Vázquez, Levenfeld, & Román, 1998).

Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications

The review on heterocyclic N-oxide molecules, including pyridine derivatives, emphasizes their versatility in organic synthesis, catalysis, and drug development. These compounds have shown significant medicinal applications, demonstrating the potential of N,N-dimethyl-piperidin-4-amine derivatives in advancing chemistry and pharmaceutical sciences (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).

properties

IUPAC Name

N,N-dimethyl-1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N3/c1-18(2)10-6-8-19(9-7-10)12-5-3-4-11(17-12)13(14,15)16/h3-5,10H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFLRAXVXOSUEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=CC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601161277
Record name 4-Piperidinamine, N,N-dimethyl-1-[6-(trifluoromethyl)-2-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601161277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-1-(6-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine

CAS RN

1707367-75-6
Record name 4-Piperidinamine, N,N-dimethyl-1-[6-(trifluoromethyl)-2-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707367-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinamine, N,N-dimethyl-1-[6-(trifluoromethyl)-2-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601161277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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